8-(2-Bromophenyl)-6-azaspiro[3.4]octane
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Overview
Description
8-(2-Bromophenyl)-6-azaspiro[3.4]octane: is a spirocyclic compound featuring a bromophenyl group and an azaspiro octane structure Spirocyclic compounds are known for their unique three-dimensional structures, which often impart interesting chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. The starting materials are typically readily available, and the reactions involve conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(2-Bromophenyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
8-(2-Bromophenyl)-6-azaspiro[3
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its spirocyclic structure can be utilized in the design of new materials with unique properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaspiro structure can fit into specific binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
- 2-azaspiro[3.4]octane
Uniqueness
8-(2-Bromophenyl)-6-azaspiro[3.4]octane is unique due to its specific combination of a bromophenyl group and an azaspiro octane structure. This combination imparts distinct chemical and biological properties that are not found in other similar compounds. For example, the presence of the bromine atom can enhance the compound’s reactivity and binding affinity in biological systems .
Properties
Molecular Formula |
C13H16BrN |
---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
8-(2-bromophenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H16BrN/c14-12-5-2-1-4-10(12)11-8-15-9-13(11)6-3-7-13/h1-2,4-5,11,15H,3,6-9H2 |
InChI Key |
HLGAEECBBFWVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC=CC=C3Br |
Origin of Product |
United States |
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